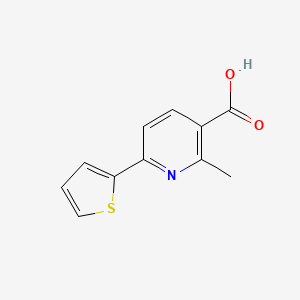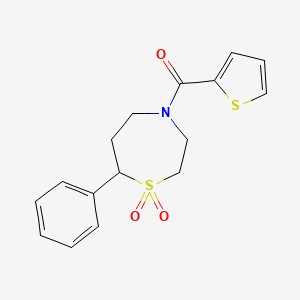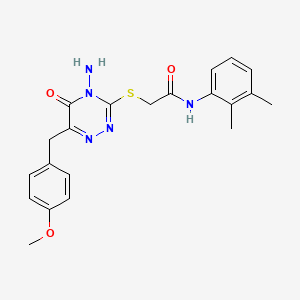
1-(5-(furan-2-yl)-3-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(furan-2-yl)-3-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, also known as FPE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FPE is a pyrazoline derivative, and its synthesis method involves the reaction of furan-2-carbaldehyde, 3-hydroxybenzaldehyde, and 3,5-dimethylpyrazole in the presence of an acid catalyst.
Mécanisme D'action
The mechanism of action of 1-(5-(furan-2-yl)-3-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is not fully understood. However, it has been suggested that 1-(5-(furan-2-yl)-3-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone inhibits the activity of enzymes involved in inflammation and cancer cell growth. It has also been suggested that 1-(5-(furan-2-yl)-3-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone interacts with the amyloid-beta protein, which is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
1-(5-(furan-2-yl)-3-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has been shown to have anti-inflammatory and anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis. 1-(5-(furan-2-yl)-3-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has also been shown to have a strong inhibitory effect on the growth of various pests and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(5-(furan-2-yl)-3-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone in lab experiments is its low toxicity. 1-(5-(furan-2-yl)-3-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has been shown to be relatively safe for use in humans and animals. However, one of the limitations of using 1-(5-(furan-2-yl)-3-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone in lab experiments is its low solubility in water. This can make it difficult to administer 1-(5-(furan-2-yl)-3-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone to cells or organisms.
Orientations Futures
There are several future directions for research on 1-(5-(furan-2-yl)-3-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone. One area of research is the development of 1-(5-(furan-2-yl)-3-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone-based drugs for the treatment of cancer and inflammation. Another area of research is the development of 1-(5-(furan-2-yl)-3-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone-based insecticides and fungicides for use in agriculture. Additionally, more research is needed to fully understand the mechanism of action of 1-(5-(furan-2-yl)-3-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone and its potential use as a diagnostic tool for Alzheimer's disease.
Méthodes De Synthèse
The synthesis of 1-(5-(furan-2-yl)-3-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone involves the reaction of furan-2-carbaldehyde, 3-hydroxybenzaldehyde, and 3,5-dimethylpyrazole in the presence of an acid catalyst. The reaction takes place in ethanol at 80°C for 8 hours. After the reaction, the product is purified by recrystallization using ethanol. The yield of the reaction is around 70%.
Applications De Recherche Scientifique
1-(5-(furan-2-yl)-3-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has been studied for its potential applications in various fields. In the field of medicine, 1-(5-(furan-2-yl)-3-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has been found to have anti-inflammatory and anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis. 1-(5-(furan-2-yl)-3-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has also been studied for its potential use as a diagnostic tool for Alzheimer's disease. In the field of agriculture, 1-(5-(furan-2-yl)-3-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has been studied for its potential use as an insecticide and fungicide. It has been shown to have a strong inhibitory effect on the growth of various pests and fungi.
Propriétés
IUPAC Name |
1-[3-(furan-2-yl)-5-(3-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10(18)17-14(15-6-3-7-20-15)9-13(16-17)11-4-2-5-12(19)8-11/h2-8,14,19H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPBECMVUQRCOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Piperidin-1-yl-[4-(2-pyrazol-1-ylethyl)morpholin-2-yl]methanone](/img/structure/B2990891.png)



![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2990898.png)

![dimethyl 5-[3-(chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]isophthalate](/img/structure/B2990900.png)
![3-[(2-Amino-4,5-dimethoxybenzoyl)amino]propanoic acid;hydrochloride](/img/structure/B2990901.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,5-dimethylphenyl)ethanediamide](/img/structure/B2990905.png)



